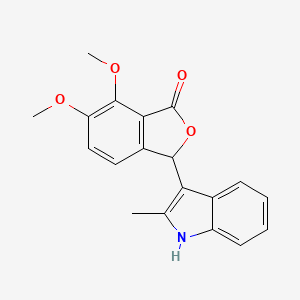

6,7-Dimethoxy-3-(2-methyl-1h-indol-3-yl)-2-benzofuran-1(3h)-one

CAS No.: 6637-15-6

Cat. No.: VC13421410

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6637-15-6 |

|---|---|

| Molecular Formula | C19H17NO4 |

| Molecular Weight | 323.3 g/mol |

| IUPAC Name | 6,7-dimethoxy-3-(2-methyl-1H-indol-3-yl)-3H-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C19H17NO4/c1-10-15(11-6-4-5-7-13(11)20-10)17-12-8-9-14(22-2)18(23-3)16(12)19(21)24-17/h4-9,17,20H,1-3H3 |

| Standard InChI Key | IVHWZGHYLJBMSX-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₉H₁₇NO₄ and a molecular weight of 323.3 g/mol . Its IUPAC name, 6,7-dimethoxy-3-(2-methyl-1H-indol-3-yl)-3H-2-benzofuran-1-one, reflects the methoxy groups at positions 6 and 7 of the benzofuranone ring and the 2-methylindole substituent at position 3 . The SMILES notation (CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3) provides a precise representation of its connectivity .

Structural Analysis

The benzofuranone core consists of a fused furan and benzene ring, with a ketone group at position 1. The indole moiety, attached via a single bond to the benzofuranone, introduces a planar aromatic system capable of π-π stacking interactions. Methoxy groups at positions 6 and 7 enhance solubility and influence electronic properties, while the 2-methyl group on the indole modulates steric effects .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇NO₄ |

| Molecular Weight | 323.3 g/mol |

| IUPAC Name | 6,7-dimethoxy-3-(2-methyl-1H-indol-3-yl)-3H-2-benzofuran-1-one |

| CAS Number | 6637-15-6 |

| SMILES | CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 |

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 6,7-dimethoxy-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one involves a multi-step process starting from 3-benzofuranone precursors. A Horner-Emmons reaction with (carbethoxymethylene)triphenylphosphorane yields ethyl (1-benzofuran-3-yl)acetates, which are subsequently amidated to form acetamide intermediates . Condensation with indolylglyoxylic acid esters generates the maleimide core, followed by deprotection steps to introduce hydroxyl or methoxymethyl groups .

Structural Modifications

Key modifications include:

-

6-Hydroxymethyl substitution: Enhances GSK-3β inhibitory potency and selectivity over CDK-2 .

-

Halogenation at position 5 of indole: Improves activity, though disubstitution (e.g., 5,6-dichloro) reduces efficacy .

-

Methoxy groups at positions 6 and 7: Critical for maintaining planar geometry and target binding .

Biological Activity and Mechanism

GSK-3β Inhibition

The compound exhibits picomolar inhibitory activity against GSK-3β (IC₅₀ = 0.23 ± 0.04 nM for derivative 33), a kinase implicated in cancer cell proliferation . Its binding mode involves hydrogen bonding with kinase residues (e.g., Val135) and hydrophobic interactions with the ATP-binding pocket .

Table 2: Inhibitory Activity of Select Derivatives

| Compound | Substituents | GSK-3β IC₅₀ (nM) | CDK-2 Selectivity |

|---|---|---|---|

| 2 | 6-Hydroxymethyl benzofuran | 0.45 ± 0.07 | 150-fold |

| 33 | 7-Methoxymethyl indole | 0.23 ± 0.04 | 220-fold |

| 15 | 5-Chloroindole | 1.20 ± 0.15 | 90-fold |

Antiproliferative Effects

In pancreatic cancer cell lines (MiaPaCa-2, BXPC-3, HupT3), derivatives such as 5 and 26 demonstrate nanomolar cytotoxicity (IC₅₀ = 12–85 nM) . Mechanistic studies link this activity to GSK-3β-mediated suppression of β-catenin signaling and induction of apoptosis .

Structure-Activity Relationship (SAR)

Benzofuran Modifications

-

6-Hydroxymethyl group: Increases potency 10-fold compared to 6-hydroxy analogues (e.g., 2 vs. 4) .

-

Methoxy groups (positions 6/7): Essential for maintaining planar conformation; removal reduces activity by >50% .

Indole Substituent Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume